molecular formula C28H26O8 B12838075 Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-a-D-galactopyranoside

Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-a-D-galactopyranoside

Cat. No.: B12838075
M. Wt: 490.5 g/mol
InChI Key: CGMUHSNJRXPSSA-LRSHIYBASA-N
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Description

Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-a-D-galactopyranoside is a complex organic compound with the molecular formula C28H26O8. It is primarily used in research settings, particularly in the fields of chemistry and biomedicine. This compound is known for its unique structure, which includes benzoyl and benzylidene groups attached to a galactopyranoside backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-a-D-galactopyranoside typically involves multiple steps. One common method includes the protection of hydroxyl groups followed by benzoylation and benzylidenation. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as pyridine. The process may also require temperature control to ensure the selective protection and deprotection of hydroxyl groups .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity through recrystallization or chromatography, and adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-a-D-galactopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions might result in the replacement of benzoyl or benzylidene groups with other functional groups .

Scientific Research Applications

Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-a-D-galactopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-a-D-galactopyranoside involves its interaction with specific molecular targets. The benzoyl and benzylidene groups play a crucial role in its binding affinity and specificity. These interactions can modulate various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-a-D-galactopyranoside is unique due to its specific arrangement of benzoyl and benzylidene groups on the galactopyranoside backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for

Properties

Molecular Formula

C28H26O8

Molecular Weight

490.5 g/mol

IUPAC Name

[(4aR,6S,7R,8S,8aS)-7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate

InChI

InChI=1S/C28H26O8/c1-31-28-24(35-26(30)19-13-7-3-8-14-19)23(34-25(29)18-11-5-2-6-12-18)22-21(33-28)17-32-27(36-22)20-15-9-4-10-16-20/h2-16,21-24,27-28H,17H2,1H3/t21-,22+,23+,24-,27?,28+/m1/s1

InChI Key

CGMUHSNJRXPSSA-LRSHIYBASA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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